1,3,5-Benzenetricarbonyl trichloride

Description

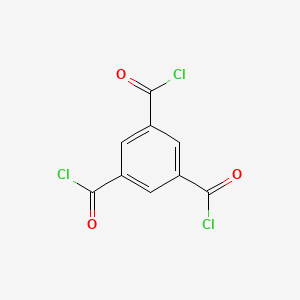

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-tricarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPYKQBIPYOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044429 | |

| Record name | 1,3,5-Benzenetricarbonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4422-95-1 | |

| Record name | Trimesoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4422-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzene-tricarbonyl trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004422951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarbonyl trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarbonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarbonyl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMESOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5866PEO79W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Benzenetricarbonyl Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive organic compound that serves as a fundamental building block in various fields of chemical synthesis. Its trifunctional nature, possessing three acyl chloride groups symmetrically arranged on a benzene ring, makes it an essential monomer for the creation of complex polymeric structures and a versatile intermediate in the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis and common reactions, and visual representations of its chemical transformations. All quantitative data has been consolidated into structured tables for ease of reference.

Core Properties of this compound

This section summarizes the key physical, chemical, and identifying properties of this compound.

Chemical Identifiers

A list of common identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | benzene-1,3,5-tricarbonyl trichloride[1] |

| Synonyms | Trimesoyl chloride, 1,3,5-Benzenetricarboxylic acid chloride, Trimesic acid trichloride[1][2] |

| CAS Number | 4422-95-1[1][2] |

| Molecular Formula | C₉H₃Cl₃O₃[1][2] |

| Molecular Weight | 265.48 g/mol [1][3] |

| InChI Key | UWCPYKQBIPYOLX-UHFFFAOYSA-N[1] |

| SMILES | ClC(=O)c1cc(cc(c1)C(Cl)=O)C(Cl)=O[1] |

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | White to pale-yellow powder or crystals.[4] May also appear as a colorless to light orange lump or clear liquid. |

| Melting Point | 32-38 °C (lit.)[5][6] |

| Boiling Point | 180 °C at 16 mmHg (lit.)[1][5][6] |

| Density | 1.487 g/mL at 25 °C (lit.)[5][6] |

| Flash Point | >110 °C (>230 °F)[1][7] |

| Solubility | Soluble in chloroform and toluene.[1] It reacts violently with water.[1][4] |

Chemical and Safety Properties

This compound is a corrosive and moisture-sensitive compound, requiring careful handling.

| Property | Description |

| Reactivity | Reacts violently with water, alcohols, and strong bases.[1][4] It is incompatible with oxidizing agents.[1][4] |

| Stability | The product is considered stable under recommended storage conditions but is highly sensitive to moisture.[1][4] |

| Hazards | Corrosive. Causes severe skin burns and eye damage.[4][8] Harmful if swallowed.[4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Refrigeration is often recommended.[1][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in interfacial polymerization.

Synthesis of this compound from Trimesic Acid

This compound is commonly synthesized from trimesic acid. Two prevalent methods involve the use of thionyl chloride or triphosgene as the chlorinating agent.

Method 1: Using Thionyl Chloride

This protocol is adapted from various patented and described synthesis methods.[1][5][8]

-

Materials:

-

Trimesic acid

-

Thionyl chloride (SOCl₂)

-

Catalyst (e.g., N,N-dimethylformamide (DMF) or ferric trichloride)

-

Solvent (optional, e.g., toluene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, add trimesic acid.

-

Add an excess of thionyl chloride (a molar ratio of at least 3.5:1 of thionyl chloride to trimesic acid is recommended).[1]

-

Add a catalytic amount of DMF or ferric trichloride.[8]

-

Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 5-15 hours, or until the reaction is complete (cessation of gas evolution).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under atmospheric pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.[1][7]

-

Method 2: Using Triphosgene

This method provides an alternative to thionyl chloride and can be performed at room temperature.[4]

-

Materials:

-

Trimesic acid (TMA)

-

Triphosgene

-

Binary catalyst (e.g., imidazole/DMF)

-

Solvent (e.g., tetrahydrofuran (THF))

-

-

Procedure:

-

In a reaction vessel, dissolve trimesic acid in tetrahydrofuran.

-

Add the imidazole/DMF binary catalyst to the solution.

-

Slowly add a solution of triphosgene in THF to the reaction mixture at room temperature. The molar ratio of triphosgene to trimesic acid is a critical factor and should be optimized.[4]

-

Stir the reaction mixture at room temperature until the reaction is complete. The reaction progress can be monitored by the dissolution of the solid reactants.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or distillation.

-

Interfacial Polymerization to form a Polyamide Membrane

This compound is a key monomer in the formation of polyamide thin-film composite membranes used in reverse osmosis and nanofiltration. This protocol describes a general procedure for interfacial polymerization.[6][9]

-

Materials:

-

Porous support membrane (e.g., polysulfone)

-

Aqueous solution of an amine monomer (e.g., m-phenylenediamine, MPD)

-

Organic solution of this compound (TMC) in an immiscible solvent (e.g., dodecane or hexane)

-

-

Procedure:

-

Immerse the porous support membrane in the aqueous solution of m-phenylenediamine for a specified duration (e.g., several minutes) to ensure complete wetting.[9]

-

Remove the support from the amine solution and eliminate excess solution from the surface, for instance, by rolling with a rubber roller or using an air knife.

-

Bring the amine-saturated support membrane into contact with the organic solution of this compound for a short reaction time (e.g., seconds to minutes).[9]

-

The polymerization reaction occurs at the interface between the two immiscible solutions, forming a thin polyamide film.

-

Remove the resulting composite membrane from the organic solution and wash it thoroughly with a suitable solvent to remove unreacted monomers and byproducts.

-

The membrane may then be heat-cured to enhance its properties.

-

Visualized Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving this compound.

Caption: Synthesis of this compound from Trimesic Acid.

Caption: Interfacial Polymerization to form a Polyamide Layer.

Applications in Research and Development

This compound is a cornerstone molecule for the development of advanced materials and complex organic structures.

-

Polymer Synthesis: Its most significant application is in the production of high-performance polymers, including polyamides, polyesters, and polyurethanes.[10] These polymers often exhibit exceptional thermal stability and mechanical strength.

-

Membrane Technology: It is indispensable in the fabrication of thin-film composite membranes for water desalination and purification through reverse osmosis and nanofiltration.[4]

-

Dendrimer and Nanomaterial Synthesis: The C3 symmetry of the molecule makes it an ideal core for the synthesis of dendrimers and other nanostructured materials.

-

Organic Synthesis Intermediate: It serves as a versatile intermediate for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals, through reactions like nucleophilic substitution with amines and alcohols.[10]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined physical and chemical properties, coupled with its high reactivity, enable its use in a broad spectrum of applications, from the large-scale production of membranes to the intricate synthesis of novel nanomaterials. A thorough understanding of its characteristics and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

- 1. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Benzenetricarboxylic acid chloride: Preparation and its application research_Chemicalbook [chemicalbook.com]

- 5. CN103641706A - Preparation method for trimesoyl chloride - Google Patents [patents.google.com]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. US3364259A - Preparation of trimesoyl chloride - Google Patents [patents.google.com]

- 9. ajbasweb.com [ajbasweb.com]

- 10. nanorh.com [nanorh.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Bonding of Trimesoyl Chloride

This technical guide provides a comprehensive overview of the chemical structure, bonding, properties, synthesis, and reactivity of trimesoyl chloride (TMC). All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and a key reaction are provided. Visual diagrams generated using Graphviz are included to illustrate the chemical structure and experimental workflows.

Chemical Structure and Bonding

Trimesoyl chloride, with the IUPAC name benzene-1,3,5-tricarbonyl chloride, is an aromatic acyl chloride derived from trimesic acid.[1][2] Its structure is characterized by a central benzene ring substituted with three carbonyl chloride (-COCl) groups at the 1, 3, and 5 positions.[3] This trifunctional nature makes it a crucial cross-linking agent in polymer chemistry.[4]

The molecule is known to be planar, which facilitates its packing in crystal structures and its role in forming ordered polymer networks.[5][6] X-ray crystallography studies have revealed that the non-hydrogen atoms of the molecule are nearly coplanar.[7] The bonding involves delocalized π-electrons within the aromatic ring and polar covalent bonds within the acyl chloride functional groups. The highly electronegative oxygen and chlorine atoms make the carbonyl carbon electrophilic and thus highly reactive towards nucleophiles. Crystal structure analysis also indicates the presence of intramolecular interactions between the benzene hydrogen atoms and the chlorine atoms of the chloroformyl groups.[7]

Caption: 2D chemical structure of trimesoyl chloride (C₉H₃Cl₃O₃).

Data Presentation: Physicochemical and Crystallographic Properties

The fundamental physicochemical and crystallographic properties of trimesoyl chloride are summarized in the tables below.

Table 1: Physicochemical Properties of Trimesoyl Chloride

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₃Cl₃O₃ | [1] |

| Molecular Weight | 265.48 g/mol | [7] |

| Appearance | White to pale yellow solid or liquid | [2][7] |

| Melting Point | 32-38 °C | [2][7][8] |

| Boiling Point | 180 °C @ 16 mmHg | [4][7][8] |

| Density | 1.487 g/mL at 25 °C | [2][4][7] |

| Solubility | Decomposes in water; Soluble in organic solvents (e.g., hexane, chloroform) |[8] |

Table 2: Crystallographic Data for Trimesoyl Chloride

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Orthorhombic | [7] |

| Space Group | P222 | [7] |

| a (Å) | 7.291 (3) | [7] |

| b (Å) | 10.150 (4) | [7] |

| c (Å) | 14.457 (6) | [7] |

| V (ų) | 1069.4 (4) | [7] |

| Z | 4 | [7] |

| Calculated Density (Mg m⁻³) | 1.649 |[7] |

Spectroscopic Characterization

The structure of trimesoyl chloride can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data of Trimesoyl Chloride

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference(s) |

|---|---|---|---|

| ¹H NMR | Aromatic H (s, 3H) | ~8.9 ppm | [4] |

| ¹³C NMR | Aromatic C-H | ~135 ppm | [4] |

| Aromatic C-COCl | ~138 ppm | [4] | |

| Carbonyl C=O | ~166 ppm | [4] | |

| FTIR (cm⁻¹) | C=O stretch (acyl chloride) | 1750-1800 (strong) | [4] |

| C-Cl stretch | 850-900 | ||

| Aromatic C=C stretch | ~1600, ~1450 | ||

| Mass Spec (m/z) | Molecular Ion [M]⁺ | 264, 266, 268 (isotopic pattern) | [8] |

| | [M-Cl]⁺ | 229, 231 |[4][8] |

Experimental Protocols

Protocol 1: Synthesis of Trimesoyl Chloride from Trimesic Acid

This protocol describes a common method for synthesizing trimesoyl chloride by the chlorination of trimesic acid using thionyl chloride as both a reagent and a solvent, with a catalyst.[3]

Materials and Equipment:

-

Trimesic acid

-

Thionyl chloride (SOCl₂)

-

Catalyst (e.g., N,N-dimethylformamide (DMF) or ferric chloride)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, add trimesic acid (1 equivalent) and thionyl chloride (3-5 equivalents). Thionyl chloride acts as the solvent, so no other solvent is required.

-

Add a catalytic amount of DMF (e.g., 0.1-3% of the trimesic acid mass).

-

Equip the flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.[3]

-

Maintain the reflux for 3-5 hours. The reaction is complete when the evolution of gas (HCl) ceases.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

Purify the resulting crude trimesoyl chloride by vacuum distillation (e.g., at a pressure of ~16 mmHg, the product distills at ~180 °C).[3][7] The product is a white to pale yellow solid upon cooling.

Caption: Workflow for the synthesis of trimesoyl chloride.

Protocol 2: Interfacial Polymerization of Trimesoyl Chloride and m-Phenylenediamine

This protocol outlines the formation of a thin-film composite polyamide membrane, a primary application of trimesoyl chloride.

Materials and Equipment:

-

Porous support membrane (e.g., polysulfone)

-

m-Phenylenediamine (MPD)

-

Trimesoyl chloride (TMC)

-

Deionized water

-

n-Hexane (or other inert organic solvent)

-

Shallow glass tray

-

Rubber roller

-

Oven

Procedure:

-

Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of m-phenylenediamine (MPD) in deionized water.

-

Organic Phase Preparation: Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in n-hexane.

-

Support Membrane Saturation: Immerse a porous polysulfone support membrane in the aqueous MPD solution for approximately 2 minutes.

-

Excess Solution Removal: Remove the support membrane from the MPD solution and use a rubber roller to gently remove excess solution from the surface, ensuring the pores remain saturated.

-

Interfacial Polymerization: Clamp the MPD-saturated support membrane onto a frame and contact the top surface with the organic TMC solution for about 1 minute. The polymerization reaction occurs instantly at the interface between the two immiscible solutions.

-

Drying and Curing: Remove the membrane from the organic solution and allow it to air dry for 1-2 minutes.

-

Post-Treatment: Heat-cure the resulting thin-film composite membrane in an oven at 60-80 °C for 5-10 minutes to complete the cross-linking and stabilize the polyamide layer.

Caption: Interfacial polymerization workflow to form a polyamide membrane.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chemeo.com [chemeo.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1,3,5-Benzenetricarbonyl Trichloride (CAS: 4422-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive trifunctional molecule that serves as a versatile building block in organic synthesis and materials science. Its rigid aromatic core and three acyl chloride groups make it an ideal candidate for creating highly structured, three-dimensional molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in drug development as a core scaffold for dendrimers and other complex drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4422-95-1 | [1] |

| Molecular Formula | C₉H₃Cl₃O₃ | [2][3] |

| Molecular Weight | 265.48 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline solid or powder | [4][5] |

| Melting Point | 32-38 °C | [6][7] |

| Boiling Point | 180 °C at 16 mmHg | [6][7] |

| Density | 1.487 g/mL at 25 °C | [6][7] |

| Solubility | Soluble in chloroform and toluene; reacts with water.[8] | [8] |

| Synonyms | Trimesoyl chloride, Benzene-1,3,5-tricarbonyl chloride, Trimesic acid trichloride | [1] |

Synthesis and Purification

This compound is most commonly synthesized from its corresponding carboxylic acid, trimesic acid, through reaction with a chlorinating agent.

Synthesis from Trimesic Acid and Thionyl Chloride

A prevalent method for the preparation of this compound involves the reaction of trimesic acid with thionyl chloride, often in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), a mixture of trimesic acid and an excess of thionyl chloride is placed. A catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Reaction: The mixture is heated to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound.[9]

Synthesis using Oxalyl Chloride

An alternative method utilizes oxalyl chloride as the chlorinating agent, which can offer milder reaction conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of trimesic acid in an inert solvent such as dichloromethane, oxalyl chloride is added dropwise at room temperature. A catalytic amount of DMF is then carefully added.[10]

-

Reaction: The reaction mixture is stirred at room temperature. The evolution of gases (HCl, CO, and CO₂) indicates the progress of the reaction.[10]

-

Workup: Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Reactivity and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]

-

Reactivity with Nucleophiles: The acyl chloride groups are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. This high reactivity is the basis for its use in polymerization and the synthesis of complex molecules.

-

Hydrolysis: It reacts violently with water, hydrolyzing to trimesic acid and hydrochloric acid.[4] Therefore, it must be handled under anhydrous conditions.

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[11]

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | A single peak in the aromatic region, corresponding to the three equivalent protons on the benzene ring. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons and the aromatic carbons. |

| FTIR | A strong absorption band characteristic of the C=O stretching of the acyl chloride group (typically around 1750-1790 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable tool in the development of novel materials and therapeutic systems.

Synthesis of Dendrimers for Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for drug delivery applications.[12][13][14] this compound can serve as the C₃-symmetric core for the divergent synthesis of dendrimers.[15]

The following diagram illustrates the initial steps in the divergent synthesis of a dendrimer using this compound as the core.

Development of Metal-Organic Frameworks (MOFs)

This compound is a precursor to trimesic acid, a common organic linker used in the synthesis of metal-organic frameworks (MOFs).[16][17] MOFs are crystalline materials with high porosity and tunable properties, making them attractive for applications in gas storage, catalysis, and drug delivery.[18][19] Bioactive MOFs can be designed to encapsulate and release therapeutic agents in a controlled manner.[18]

Synthesis of Bioactive Heterocyclic Compounds

The reactivity of this compound allows for its use in the synthesis of various heterocyclic compounds.[7] By reacting it with appropriate bifunctional nucleophiles, complex heterocyclic systems with potential biological activity can be constructed.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage.[4] It is harmful if swallowed and reacts violently with water.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and drug development. Its ability to act as a trivalent core for the construction of complex, well-defined molecular architectures like dendrimers and as a precursor for MOF linkers opens up exciting avenues for the design of advanced drug delivery systems and other therapeutic agents. Researchers and scientists working with this compound should be well-versed in its properties, synthesis, and handling procedures to safely and effectively harness its synthetic potential.

References

- 1. Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. This compound [webbook.nist.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1,3,5-Benzenetricarbonyl chloride, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. nanorh.com [nanorh.com]

- 8. 1,3,5-Benzenetricarbonyl chloride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | 4422-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. moodle2.units.it [moodle2.units.it]

- 15. researchgate.net [researchgate.net]

- 16. Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Biomimetic metal–organic frameworks for biological applications - Beijing Institute of Technology [pure.bit.edu.cn]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to C9H3Cl3O3 and the Closely Related 2,4,5-Trichlorophenoxyacetic Acid

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compounds associated with the chemical formula C9H3Cl3O3 and the historically significant herbicide, 2,4,5-Trichlorophenoxyacetic acid. This document delves into their chemical properties, synthesis protocols, and biological interactions, presenting data in a structured format with detailed experimental methodologies and visual diagrams to facilitate understanding.

Clarification of the Chemical Formula C9H3Cl3O3

The chemical formula C9H3Cl3O3 corresponds to two primary isomers:

-

Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl chloride) : A molecule with a central benzene ring substituted with three carbonyl chloride groups at positions 1, 3, and 5.[1][2][3][4]

-

Benzene-1,2,4-tricarbonyl trichloride (Trimellitic trichloride) [5]

Given the significant biological and toxicological relevance of phenoxy herbicides in research and drug development, it is plausible that the intended compound of interest was 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) , which has a similar molecular structure but a slightly different chemical formula (C8H5Cl3O3).[6][7] This guide will provide a detailed overview of both Trimesoyl chloride and the more biologically active 2,4,5-T.

Part I: 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

2,4,5-Trichlorophenoxyacetic acid, commonly known as 2,4,5-T, is a synthetic auxin that was widely used as a herbicide.[6][8] It is a component of the controversial defoliant Agent Orange, used during the Vietnam War.[9][10] Due to toxicity concerns, primarily related to the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its use has been largely discontinued.[8][11][12]

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of 2,4,5-T.

Table 1: Physicochemical Properties of 2,4,5-T

| Property | Value | Reference |

| IUPAC Name | (2,4,5-Trichlorophenoxy)acetic acid | [8] |

| Molecular Formula | C8H5Cl3O3 | [6] |

| Molecular Weight | 255.48 g/mol | [7] |

| CAS Number | 93-76-5 | [8] |

| Appearance | Colorless to tan crystalline solid | [6][11] |

| Melting Point | 153-156 °C | [6][11] |

| Water Solubility | 150 mg/L | [11] |

| Vapor Pressure | 700 nPa at 25°C | [11] |

Table 2: Toxicological Data for 2,4,5-T

| Parameter | Value | Species | Reference |

| NOAEL | 3 mg/kg/day | - | [8] |

| LOAEL | 10 mg/kg/day | - | [8] |

| LC50 (96 hours) | 350 mg/L | Rainbow trout | [11] |

| LC50 (96 hours) | 355 mg/L | Carp | [11] |

| Dietary LC50 (8 days) | 2776 mg/kg | Bobwhite quail | [11] |

Experimental Protocols

The commercial synthesis of 2,4,5-T is typically achieved through the condensation of 2,4,5-trichlorophenol with chloroacetic acid under alkaline conditions.[8][13]

Materials:

-

2,4,5-trichlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH2COOH)

-

Hydrochloric acid (HCl) for acidification

-

Solvent (e.g., water)

Procedure:

-

Formation of Sodium 2,4,5-trichlorophenoxide: Dissolve 2,4,5-trichlorophenol in an aqueous solution of sodium hydroxide. This reaction forms the sodium salt of the phenol.

-

Condensation Reaction: Add chloroacetic acid to the solution of sodium 2,4,5-trichlorophenoxide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chloride on chloroacetic acid by the phenoxide ion.[13] Careful temperature control is crucial during this step to prevent the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[14]

-

Acidification: After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid. This protonates the carboxylate salt, leading to the precipitation of 2,4,5-trichlorophenoxyacetic acid.

-

Purification: The crude 2,4,5-T is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.

A method for synthesizing 2,4,5-trichlorophenol with minimal TCDD contamination involves the chlorination of 2,5-dichlorophenol.

Materials:

-

2,5-dichlorophenol

-

Chlorine (Cl2)

-

Inert polar aprotic solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl3), if the solvent's dielectric constant is low

Procedure:

-

Reaction Setup: Dissolve 2,5-dichlorophenol in the chosen inert solvent in a reaction vessel. If required, add the Lewis acid catalyst.

-

Chlorination: Introduce chlorine gas into the reaction mixture. The reaction is carried out until the desired degree of chlorination is achieved, yielding 2,4,5-trichlorophenol.

-

Work-up: Quench the reaction by adding water or aqueous hydrochloric acid to deactivate the catalyst. The organic layer is separated, and the solvent can be removed by evaporation to recover the 2,4,5-trichlorophenol product.

Signaling Pathways and Workflows

2,4,5-T acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[13] It disrupts normal plant growth processes, leading to uncontrolled growth and eventually death in broad-leaved plants.[14]

Caption: Auxin signaling pathway disruption by 2,4,5-T.

The following diagram illustrates the general workflow for the synthesis of 2,4,5-T.

Caption: Workflow for the synthesis of 2,4,5-T.

Part II: Trimesoyl Chloride (C9H3Cl3O3)

Trimesoyl chloride, with the IUPAC name benzene-1,3,5-tricarbonyl trichloride, is a reactive compound used as a monomer in the synthesis of polymers and in the formation of metal-organic frameworks (MOFs).[4]

Quantitative Data

Table 3: Physicochemical Properties of Trimesoyl Chloride

| Property | Value | Reference |

| IUPAC Name | Benzene-1,3,5-tricarbonyl chloride | [1] |

| Molecular Formula | C9H3Cl3O3 | [2] |

| Molecular Weight | 265.48 g/mol | [4] |

| CAS Number | 4422-95-1 | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Density | 1.574 g/cm³ | [5] |

| Boiling Point | 376.4 °C at 760 mmHg | [5] |

| Flash Point | 159.1 °C | [5] |

Experimental Protocols

Trimesoyl chloride is synthesized from trimesic acid.

Materials:

-

Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

-

Thionyl chloride (SOCl2) or Phosgene (COCl2)

-

Anhydrous solvent (e.g., toluene)

-

Catalyst (e.g., dimethylformamide - DMF)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend trimesic acid in the anhydrous solvent.

-

Addition of Chlorinating Agent: Add an excess of thionyl chloride to the suspension, followed by a catalytic amount of DMF.

-

Reaction: The mixture is heated under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO2).

-

Isolation: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting solid is the crude trimesoyl chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum distillation.

Workflows

Trimesoyl chloride is a key monomer in the interfacial polymerization process to create thin-film composite membranes, commonly used in reverse osmosis.

Caption: Interfacial polymerization for polyamide membrane synthesis.

References

- 1. Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Benzenetricarbonyl trichloride [webbook.nist.gov]

- 3. PubChemLite - this compound (C9H3Cl3O3) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. Trimellitic trichloride | C9H3Cl3O3 - BuyersGuideChem [buyersguidechem.com]

- 6. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5-Trichlorophenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 9. Agent Orange Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Agent Orange - Wikipedia [en.wikipedia.org]

- 11. healthandenvironment.org [healthandenvironment.org]

- 12. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 13. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 14. 2,4,5-T [ch.ic.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimesoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trimesoyl chloride (TMC). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile chemical intermediate. This document consolidates key data, outlines detailed experimental protocols for its synthesis and application, and presents visual workflows for critical processes.

Introduction to Trimesoyl Chloride

Trimesoyl chloride, systematically named benzene-1,3,5-tricarbonyl trichloride, is a highly reactive aromatic acyl chloride.[1] Its structure, featuring three acyl chloride groups attached to a central benzene ring, makes it a trifunctional monomer essential in the synthesis of polymers, particularly polyamides and polyesters, through interfacial polymerization.[1][2] This reactivity is fundamental to its primary application in the fabrication of high-performance reverse osmosis and nanofiltration membranes for water desalination, purification, and gas separation.[3][4] It also serves as a cross-linking agent and an intermediate in the synthesis of pharmaceuticals, metal-organic frameworks (MOFs), and other advanced materials.[1][2][4]

Physical and Chemical Properties

Trimesoyl chloride is typically a white to pale yellow crystalline solid or liquid, depending on the ambient temperature, with a pungent odor.[5] It is highly sensitive to moisture and reacts violently with water, decomposing into trimesic acid and hydrochloric acid.[3][5] This moisture sensitivity necessitates storage in a cool, dry, and well-ventilated environment under inert gas.[4]

Quantitative Physical Data

The following table summarizes the key physical properties of trimesoyl chloride.

| Property | Value | Source(s) |

| CAS Number | 4422-95-1 | [2][4][5][6] |

| Molecular Formula | C₉H₃Cl₃O₃ | [3][5][6][7] |

| Molecular Weight | 265.48 g/mol | [3][8] |

| Appearance | White to pale yellow solid or clear yellow liquid after melting | [4][5][6] |

| Melting Point | 32-38 °C (lit.) | [2][3] |

| Boiling Point | 180 °C at 16 mmHg (lit.) | [2][3][4][6] |

| Density | 1.487 g/mL at 25 °C (lit.) | [2][3][4][6] |

| Flash Point | >110 °C (>230 °F) | [3][4][6] |

| Refractive Index | 1.5945-1.5965 | [2][3] |

Solubility Profile

Trimesoyl chloride's solubility is a critical factor in its application, particularly in interfacial polymerization processes.

| Solvent | Solubility | Notes | Source(s) |

| Water | Decomposes | Reacts violently. | [3] |

| Hexane | Soluble | Commonly used as the organic phase in interfacial polymerization. Solubility issues can arise, potentially due to hydrolysis from moisture. | [9][10] |

| Toluene | Soluble | An alternative organic solvent for interfacial polymerization. | [10][11] |

| Dichloromethane | Soluble | [1] | |

| Chloroform | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of trimesoyl chloride.

| Technique | Data Availability | Source(s) |

| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Vapor Phase). Key peaks correspond to C=O and C-Cl stretching. | [2][7][12][13] |

| Raman Spectroscopy | FT-Raman spectra are available for this compound. | [7][14] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data in CDCl₃ are available. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [2][7][12] |

Chemical Reactivity and Key Processes

The trifunctional nature of trimesoyl chloride dictates its reactivity, primarily centered around nucleophilic acyl substitution at its three carbonyl carbons.

Hydrolysis

Due to the presence of highly electrophilic acyl chloride groups, TMC is extremely susceptible to hydrolysis. Contact with water leads to a rapid, exothermic reaction yielding trimesic acid and corrosive hydrogen chloride gas. This reactivity underscores the need for stringent anhydrous handling and storage conditions.

Caption: Reaction pathway for the hydrolysis of trimesoyl chloride.

Interfacial Polymerization

The most significant application of trimesoyl chloride is as a monomer in interfacial polymerization to form thin-film composite (TFC) membranes.[15] In this process, an aqueous solution containing a diamine monomer (e.g., m-phenylenediamine, MPD) is brought into contact with an immiscible organic solution of trimesoyl chloride.[9][15] The polymerization reaction occurs rapidly at the interface of the two liquids, forming a thin, dense, and highly cross-linked polyamide layer. This layer acts as the selective barrier in membrane separation processes.

Caption: Interfacial polymerization of TMC and MPD to form a polyamide membrane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of trimesoyl chloride and its use in fabricating a polyamide membrane.

Synthesis of Trimesoyl Chloride from Trimesic Acid

This protocol describes a common laboratory-scale synthesis of trimesoyl chloride via the chlorination of trimesic acid using thionyl chloride.

Workflow Diagram:

Caption: General workflow for the synthesis of trimesoyl chloride.

Methodology:

-

Reactant Charging: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add trimesic acid.[16][17]

-

Solvent and Catalyst Addition: Add an excess of thionyl chloride (molar ratio of trimesic acid to thionyl chloride can range from 1:3.5 to 1:10).[16] Add a catalytic amount of N,N-dimethylformamide (DMF) or another suitable catalyst like ferric chloride.[16][18] An inert solvent such as ethylene dichloride may also be used.[17]

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) with stirring.[16] The reaction is complete when the evolution of gas (HCl and SO₂) ceases, which typically takes 5 to 15 hours.[16]

-

Purification:

Fabrication of a Polyamide TFC Membrane via Interfacial Polymerization

This protocol outlines the procedure for forming a polyamide membrane on a porous support, a standard application for trimesoyl chloride.

Methodology:

-

Support Preparation: A porous support membrane (e.g., polysulfone) is washed and prepared for coating.[15]

-

Aqueous Phase Application: The support membrane is immersed in an aqueous solution of m-phenylenediamine (MPD) (e.g., 2-3 wt%) for a set duration (e.g., 2-5 minutes).[15][19]

-

Excess Monomer Removal: After immersion, the excess MPD solution is removed from the membrane surface using a rubber roller or air knife to ensure a uniform, thin layer of the aqueous phase.[15]

-

Organic Phase Contact (Polymerization): The MPD-saturated support is then brought into contact with an organic solution of trimesoyl chloride (e.g., 0.1-0.23 wt% in n-hexane) for a short reaction time (e.g., 1-3 minutes).[9][15] The polymerization reaction occurs instantly at the interface.

-

Post-Treatment: The resulting thin-film composite membrane is rinsed with a pure organic solvent (e.g., hexane) to remove unreacted TMC and byproducts.[15] It may then undergo a heat treatment step (e.g., at 60 °C for 1 minute) to further cross-link the polymer and improve membrane stability.[15]

Safety and Handling

Trimesoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[5][7][11] |

| Corrosive to Metals | Corrosive | Danger | H290: May be corrosive to metals.[5][11] |

| Acute Toxicity, Oral | Exclamation Mark | Warning | H302: Harmful if swallowed.[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[20][21]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[20]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and impervious clothing to prevent skin contact.[5][20]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge for acid gases and organic vapors.[20]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[20]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][20]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][20]

-

Conclusion

Trimesoyl chloride is a pivotal chemical intermediate with a unique set of physical and chemical properties that make it indispensable in materials science, particularly for the fabrication of advanced separation membranes. Its high reactivity, governed by three acyl chloride groups, allows for the formation of highly cross-linked polymer networks. However, this same reactivity, especially its sensitivity to moisture, necessitates rigorous handling and storage protocols to ensure safety and maintain its chemical integrity. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and industrial applications.

References

- 1. CAS 4422-95-1: Trimesoyl chloride | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Trimesoyl chloride | C9H3Cl3O3 | CID 78138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trimesoyl chloride | 4422-95-1 | FT165516 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,5-Benzenetricarbonyl Trichloride | 4422-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 17. CN103641706A - Preparation method for trimesoyl chloride - Google Patents [patents.google.com]

- 18. US3364259A - Preparation of trimesoyl chloride - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. zoro.com [zoro.com]

Synthesis of Trimesoyl Chloride from Trimesic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimesoyl chloride from trimesic acid, a critical process for the creation of various polymers and pharmaceutical intermediates. The document details the prevalent synthesis pathways, experimental protocols, and quantitative data to support laboratory and industrial applications.

Introduction

Trimesoyl chloride, also known as 1,3,5-benzenetricarbonyl chloride, is a highly reactive trifunctional molecule widely used in the synthesis of polyamides, dendrimers, and other high-performance polymers.[1][2][3] Its planar structure and three acyl chloride groups make it an ideal monomer for creating cross-linked and branched polymeric structures. The most common and industrially viable method for its synthesis involves the chlorination of trimesic acid. This guide focuses on the primary synthetic route using thionyl chloride, with mention of alternative chlorinating agents.

Synthesis Pathway: Chlorination of Trimesic Acid

The core of the synthesis is the conversion of the carboxylic acid groups of trimesic acid into acyl chloride groups. This is typically achieved by reacting trimesic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂). The general reaction is as follows:

C₆H₃(COOH)₃ + 3 SOCl₂ → C₆H₃(COCl)₃ + 3 SO₂ + 3 HCl

This reaction is often facilitated by a catalyst to increase the reaction rate and yield.[4][5] The excess chlorinating agent, which can also serve as a solvent, is typically removed by distillation after the reaction is complete.[4][6]

Caption: General workflow for the synthesis of trimesoyl chloride.

Experimental Protocols

The following protocols are based on established methods for the synthesis of trimesoyl chloride using thionyl chloride.

This method utilizes thionyl chloride as both the reactant and the solvent, with a catalyst to drive the reaction.

Materials:

-

Trimesic acid

-

Thionyl chloride (SOCl₂)

-

Catalyst (e.g., N,N-dimethylformamide (DMF), pyridine, ferric chloride)[4][5]

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, add trimesic acid and the catalyst.

-

Add an excess of thionyl chloride. The molar ratio of thionyl chloride to trimesic acid can range from 3.5:1 to 10:1.[4]

-

Heat the mixture with stirring to a temperature between 60°C and 80°C.[4]

-

Maintain the reaction at this temperature for 5 to 15 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, increase the temperature to distill off the excess thionyl chloride.[4]

-

The crude trimesoyl chloride is then purified by vacuum distillation.[4][6]

This protocol introduces a solvent and a phase transfer catalyst to facilitate the reaction under milder conditions.[7]

Materials:

-

Trimesic acid

-

Thionyl chloride (SOCl₂)

-

Phase transfer catalyst (e.g., pyridine)[7]

-

Solvent (e.g., ethyl acetate, chlorobenzene, toluene)[7]

Procedure:

-

Add trimesic acid, the solvent, and the phase transfer catalyst to a reaction flask.[7]

-

Heat the mixture to reflux (temperature will depend on the solvent).

-

Slowly add thionyl chloride to the reaction mixture. A typical molar ratio of trimesic acid to thionyl chloride is 1:3.[7]

-

Continue refluxing for a specified period (e.g., 2 hours) until the reaction is complete.[7]

-

After completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.[7]

-

Purify the resulting trimesoyl chloride by vacuum distillation to obtain the final product.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for Trimesoyl Chloride Synthesis

| Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | Unspecified | None | 70-90 | 6 | 95.41 | 99.81 | [4] |

| Thionyl Chloride | Unspecified | None | 60-90 | 15 | 96.04 | 99.67 | [4] |

| Thionyl Chloride | Phase Transfer | Ethyl Acetate | 100 (reflux) | 2 | 96.58 | 99.43 | [7] |

| Thionyl Chloride | Ferric Trichloride | None | 78-105 | 0.3-4 | High | - | [5] |

| Triphosgene | Imidazole/DMF | Tetrahydrofuran | Room Temp. | - | 88 | >99.2 | [1] |

Table 2: Reagent Quantities from a Representative Protocol [7]

| Reagent | Mass/Volume | Moles | Molar Ratio |

| Trimesic Acid | 30 g | ~0.143 | 1 |

| Thionyl Chloride | 50 g (30.5 mL) | ~0.420 | ~2.94 |

| Pyridine (Catalyst) | 0.1 g | - | - |

| Ethyl Acetate (Solvent) | 50 mL | - | - |

Alternative Synthesis Pathways

While thionyl chloride is the most common reagent, other chlorinating agents can be used.

-

Oxalyl Chloride: Often used with a DMF catalyst, oxalyl chloride is a milder and more selective reagent than thionyl chloride.[8][9][10] The byproducts (CO₂ and CO) are gaseous, which simplifies purification.

-

Triphosgene: This solid reagent can be used at room temperature, but it is highly toxic and can decompose into phosgene, requiring stringent safety precautions.[1]

-

Phosphorus Pentachloride: This reagent can also be used, but the reaction may produce more impurities that are difficult to separate, and the yields are generally lower.[4]

Caption: Alternative reagents for the chlorination of trimesic acid.

Purification and Characterization

The primary method for purifying trimesoyl chloride is vacuum distillation .[4][6][7] This is effective for separating the product from less volatile impurities and any remaining catalyst. The boiling point of trimesoyl chloride is approximately 180°C at 16 mmHg.

Characterization of the final product can be performed using standard analytical techniques:

-

Melting Point: The reported melting point is in the range of 32-38°C.

-

Spectroscopy (FTIR, NMR): To confirm the chemical structure, specifically the presence of the acyl chloride carbonyl stretch in the IR spectrum and the aromatic proton signals in the NMR spectrum.

Safety Considerations

-

Chlorinating Agents: Thionyl chloride, oxalyl chloride, and triphosgene are corrosive and toxic. They react violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Byproducts: The reactions evolve toxic and corrosive gases such as SO₂, HCl, and CO. These should be neutralized using a suitable scrubbing system (e.g., a sodium hydroxide solution).

-

Trimesoyl Chloride: The product itself is a reactive acyl chloride and should be handled with care, as it is a lachrymator and can cause irritation to the skin, eyes, and respiratory system.[2] It is also sensitive to moisture.

This guide provides a foundational understanding of the synthesis of trimesoyl chloride from trimesic acid. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

- 1. 1,3,5-Benzenetricarboxylic acid chloride: Preparation and its application research_Chemicalbook [chemicalbook.com]

- 2. CAS 4422-95-1: Trimesoyl chloride | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]

- 5. US3364259A - Preparation of trimesoyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103641706A - Preparation method for trimesoyl chloride - Google Patents [patents.google.com]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of Trimesoyl Chloride in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trimesoyl chloride (TMC), a trifunctional acyl chloride, stands as a cornerstone in modern polymer chemistry, primarily recognized for its critical role as a cross-linking agent in the synthesis of high-performance polymers.[1] Its unique molecular structure, featuring three reactive acyl chloride groups on a benzene ring, enables the formation of highly stable, intricately networked polymers with tailored properties.[1][2] This technical guide delves into the core applications of trimesoyl chloride in polymer chemistry, offering insights into synthesis methodologies, quantitative performance data, and the fundamental chemical principles that underpin its utility.

Core Application: Thin-Film Composite Membranes for Separation Processes

The most prominent application of trimesoyl chloride is in the fabrication of thin-film composite (TFC) membranes, which are central to a variety of separation technologies, including reverse osmosis (RO), nanofiltration (NF), and gas separation.[3][4][5] These membranes are typically composed of a thin, selective polyamide layer formed on top of a porous support. Trimesoyl chloride is the key monomer used to create this highly cross-linked and selective polyamide layer through a process called interfacial polymerization.[6][7]

Interfacial Polymerization: The Synthetic Bedrock

Interfacial polymerization is a rapid and efficient method for producing thin polymer films at the interface of two immiscible liquids. In the context of TFC membrane synthesis, an aqueous solution containing an amine monomer (e.g., m-phenylenediamine (MPD) or piperazine (PIP)) is first deposited onto a porous support.[7][8][9] Subsequently, the support is immersed in an organic solvent (e.g., hexane) containing trimesoyl chloride. The polymerization reaction occurs instantaneously at the interface, forming a dense, cross-linked polyamide layer.

Caption: Workflow for Thin-Film Composite Membrane Fabrication.

The Chemistry of Polyamide Formation

The reaction between the acyl chloride groups of trimesoyl chloride and the amine groups of the co-monomer results in the formation of robust amide linkages. The trifunctional nature of TMC is crucial for creating a three-dimensional, cross-linked network, which imparts the membrane with its selective properties and mechanical stability.[1]

Caption: Reaction of TMC and a Diamine to Form a Polyamide.

Quantitative Performance Data

The choice of amine monomer and the conditions of the interfacial polymerization reaction significantly influence the performance of the resulting TFC membrane. The following tables summarize key performance data for membranes synthesized using trimesoyl chloride with different amine monomers.

Table 1: Performance of TFC Membranes in Reverse Osmosis

| Amine Monomer | TMC Concentration (wt%) | Water Flux (L·m⁻²·h⁻¹) | NaCl Rejection (%) | Reference |

| m-Phenylenediamine (MPD) | 0.05 | - | >99.5 | [7][9] |

| m-Phenylenediamine (MPD) | - | 42 ± 3 | 99.6 ± 0.1 | [7] |

Table 2: Performance of TFC Membranes in Nanofiltration for Dye Desalination

| Amine Monomer | Pure Water Flux (L·m⁻²·h⁻¹) | Dye Rejection (%) | NaCl Rejection (%) | Reference |

| 1,4-Cyclohexanediamine (CHD) | 192.13 ± 7.11 | 99.92 ± 0.10 | 15.46 ± 1.68 | [10] |

| Ethylenediamine (EDA) | - | - | Lower than TFCCHD | [10] |

| p-Phenylenediamine (PPD) | - | - | - | [10] |

Advanced Applications: Beyond Conventional Membranes

The versatility of trimesoyl chloride extends beyond traditional polyamide membranes. Recent research has focused on its use in modifying advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) to enhance their performance in separation applications.

Modification of Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with well-defined structures.[11] However, their intrinsic pore sizes can sometimes be too large for applications like desalination. Trimesoyl chloride can be used to cross-link the COF structure, effectively reducing the pore size and "stitching" defects within the framework.[12][13] This in-situ cross-linking with TMC has been shown to dramatically increase the salt rejection of COF-based membranes from negligible levels to over 93%.[12][14]

Caption: Modification of a COF with Trimesoyl Chloride.

Experimental Protocols

General Protocol for Thin-Film Composite (TFC) Membrane Synthesis via Interfacial Polymerization

This protocol provides a general methodology for the fabrication of a polyamide TFC membrane using trimesoyl chloride and an amine monomer.

Materials:

-

Porous support membrane (e.g., polysulfone)

-

Amine monomer (e.g., m-phenylenediamine, piperazine)

-

Deionized (DI) water

-

Trimesoyl chloride (TMC)

-

Anhydrous organic solvent (e.g., n-hexane)

-

Rubber roller

-

Oven

Procedure:

-

Aqueous Solution Preparation: Prepare an aqueous solution of the desired amine monomer (e.g., 2% w/v m-phenylenediamine in DI water).

-

Support Saturation: Immerse the porous support membrane in the aqueous amine solution for a specified duration (e.g., 2 minutes).

-

Excess Solution Removal: Remove the support from the amine solution and gently roll a rubber roller over the surface to remove excess droplets.

-

Organic Solution Preparation: Prepare a solution of trimesoyl chloride in the organic solvent (e.g., 0.1% w/v TMC in n-hexane).[8]

-

Interfacial Polymerization: Pour the TMC solution onto the amine-saturated support surface and allow the reaction to proceed for a set time (e.g., 1 minute).[8]

-

Post-Treatment:

-

Decant the excess TMC solution.

-

Wash the membrane surface thoroughly with the pure organic solvent to remove unreacted TMC.

-

Heat-cure the membrane in an oven at a specific temperature and duration (e.g., 60°C for 10 minutes) to further cross-link the polyamide layer.[8]

-

-

Storage: Store the fabricated membrane in DI water until further use.

Conclusion

Trimesoyl chloride remains an indispensable building block in polymer chemistry, particularly for the creation of high-performance separation membranes. Its ability to form highly cross-linked polyamide networks through interfacial polymerization is fundamental to the success of reverse osmosis and nanofiltration technologies.[3][4] The ongoing exploration of its use in modifying advanced materials like COFs and MOFs signals a promising future for the development of next-generation separation and purification technologies.[11][12] The precise control over polymer architecture afforded by trimesoyl chloride will continue to drive innovation in materials science and related fields.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 4422-95-1: Trimesoyl chloride | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. (TMC) Trimesoyl Chloride CAS Number 4422-95-1 1, 3, 5-Benzenetricarbonyl Trichloride for Reverse Osmosis Membranes - Tmc, 1 3 5-Benzenetricarbonyl Trichloride | Made-in-China.com [mm.made-in-china.com]

- 6. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ajbasweb.com [ajbasweb.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cross-Linked Covalent Organic Framework-Based Membranes with Trimesoyl Chloride for Enhanced Desalination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Reactivity of 1,3,5-Benzenetricarbonyl Trichloride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a highly reactive trifunctional acid chloride. Its reaction with water is a vigorous and exothermic hydrolysis that proceeds rapidly to form 1,3,5-benzenetricarboxylic acid (trimesic acid) and hydrogen chloride. This reaction is of significant interest in various fields, particularly in the formation of polyamide thin-film composite membranes used in reverse osmosis and nanofiltration for water purification.[1] This technical guide provides a comprehensive overview of the core principles governing this reaction, including the underlying mechanism, kinetics, and a detailed experimental protocol for its controlled execution and analysis.

Physicochemical Properties of Reactant and Product

A summary of the key physicochemical properties of this compound and its hydrolysis product, trimesic acid, is presented below.

| Property | This compound | 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) |

| Synonyms | Trimesoyl chloride, Benzene-1,3,5-tricarbonyl chloride | Trimesic acid, Benzene-1,3,5-tricarboxylic acid |

| CAS Number | 4422-95-1 | 554-95-0 |

| Molecular Formula | C₉H₃Cl₃O₃ | C₉H₆O₆ |

| Molecular Weight | 265.48 g/mol | 210.14 g/mol |

| Appearance | White to pale yellow solid or liquid | Colorless solid |

| Melting Point | 32-38 °C | 374-376 °C (decomposes) |

| Boiling Point | 180 °C at 16 mmHg | Not applicable |

| Solubility | Soluble in chloroform and toluene; reacts with water | Soluble in water, ethanol, and ether |

| pKa | Not applicable | pKa1 = 3.12, pKa2 = 3.89, pKa3 = 4.70[2] |

Reaction Mechanism and Kinetics

The reaction of this compound with water is a classic example of nucleophilic acyl substitution, proceeding through a nucleophilic addition-elimination mechanism.[3][4]

Reaction Pathway

The hydrolysis occurs in a stepwise manner at each of the three acyl chloride groups. The highly electrophilic carbonyl carbon is attacked by the nucleophilic oxygen atom of a water molecule. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and hydrogen chloride.

Kinetics

The table below presents kinetic data for the hydrolysis of terephthaloyl chloride, which can be considered representative for estimating the reactivity of this compound.

| Compound | pH | Temperature (°C) | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) | Half-life (t₁/₂) (min) |

| Terephthaloyl Chloride | 4.0 | 0 | 530 - 1100 | 1.2 - 2.2 |

| Terephthaloyl Chloride | 7.0 | 0 | 530 - 1100 | 1.2 - 2.2 |

| Terephthaloyl Chloride | 9.0 | 0 | 530 - 1100 | 1.2 - 2.2 |

Data adapted from studies on terephthaloyl chloride hydrolysis.[7]

The reaction rate is influenced by factors such as temperature, pH, and the presence of catalysts. The hydrolysis is generally faster at higher temperatures and pH values.

Experimental Protocol: Controlled Hydrolysis and Product Isolation

This protocol outlines a method for the controlled hydrolysis of this compound to synthesize and isolate trimesic acid.

Materials and Reagents

-

This compound (≥98%)

-

Dioxane (anhydrous)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

pH meter or pH paper

Experimental Workflow

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of this compound in anhydrous dioxane.

-

Hydrolysis: Cool the flask in an ice bath. While stirring vigorously, add deionized water dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Completion of Reaction: After the addition of water is complete, remove the ice bath and allow the mixture to warm to room temperature. To ensure complete hydrolysis of all three acyl chloride groups, attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Neutralization and Precipitation: Cool the reaction mixture to room temperature. Carefully neutralize the generated HCl by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Then, acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the trimesic acid.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

-

Drying and Characterization: Dry the purified trimesic acid in a vacuum oven. The final product can be characterized by determining its melting point and by spectroscopic methods such as NMR and IR to confirm its identity and purity.

Applications in Drug Development and Materials Science

The reactivity of this compound with water and other nucleophiles is fundamental to its application in several areas:

-

Membrane Technology: The most prominent application is in the interfacial polymerization with amines to form thin-film composite membranes. The controlled hydrolysis of the acyl chloride groups is a competing reaction that influences the properties of the resulting polyamide layer.[1]

-

Polymer Synthesis: It serves as a trifunctional monomer for the synthesis of highly cross-linked polymers, such as polyesters and polyamides, with enhanced thermal and chemical stability.

-

Drug Delivery and Formulation: The carboxylic acid groups of the resulting trimesic acid can be functionalized to create dendrimers and other polymeric structures for drug delivery applications.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The reaction of this compound with water is a rapid and exothermic hydrolysis that is central to its utility in various scientific and industrial applications. A thorough understanding of the reaction mechanism, kinetics, and experimental control is crucial for its effective use in the synthesis of advanced materials and for potential applications in the pharmaceutical sciences. This guide provides a foundational overview to aid researchers in harnessing the unique reactivity of this important chemical intermediate.

References

- 1. 1,3,5-Benzenetricarboxylic acid chloride: Preparation and its application research_Chemicalbook [chemicalbook.com]

- 2. Trimesic acid - Wikipedia [en.wikipedia.org]

- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3,5-Benzenetricarbonyl Trichloride (Trimesoyl Chloride)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3,5-Benzenetricarbonyl trichloride, a pivotal chemical intermediate in advanced materials science and synthetic chemistry. This document details its chemical identity, physical and chemical properties, key applications, and detailed experimental protocols for its primary uses.

Chemical Identity and Synonyms

This compound is a trifunctional acid chloride that serves as a versatile building block in the synthesis of a wide array of molecular architectures. Its unique C3 symmetry makes it an ideal monomer for creating highly cross-linked and well-defined polymers and nanomaterials.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | benzene-1,3,5-tricarbonyl trichloride |

| CAS Number | 4422-95-1 |

| Molecular Formula | C₉H₃Cl₃O₃ |

| Molecular Weight | 265.48 g/mol |

| Primary Synonym | Trimesoyl chloride (TMC) |